2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide
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Overview
Description
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Attachment of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions using acyl chlorides or anhydrides.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base.
Final Coupling: The final compound can be obtained by coupling the intermediate products through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to alcohols or amines.
Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its sulfonamide group.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of organic electronic materials.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyrazole and thiophene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-methylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide
- 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-methylthiophene-3-sulfonamide
Uniqueness
The unique combination of the pyrazole, thiophene, and sulfonamide groups in 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide provides distinct chemical properties and biological activities. The presence of the 4-ethylphenyl group enhances its hydrophobic interactions, potentially increasing its binding affinity and specificity compared to similar compounds.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-5-19-11-13-21(14-12-19)27(4)33(30,31)24-22(20-9-7-6-8-10-20)16-32-23(24)25(29)28-18(3)15-17(2)26-28/h6-16H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPIUGNNOFKGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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